1-tert-butyl-1H-pyrazol-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

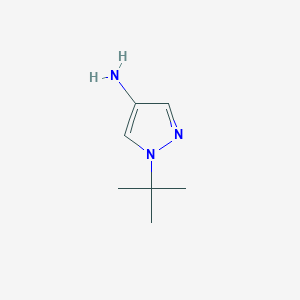

2D Structure

Properties

IUPAC Name |

1-tert-butylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7(2,3)10-5-6(8)4-9-10/h4-5H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUFJDDEDJUDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541638 | |

| Record name | 1-tert-Butyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97421-13-1 | |

| Record name | 1-(1,1-Dimethylethyl)-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97421-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-butyl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Pyrazole Scaffold in Modern Chemistry

An In-depth Technical Guide to 1-tert-butyl-1H-pyrazol-4-amine: Properties, Synthesis, and Applications

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its structural versatility and ability to engage in various biological interactions have cemented its role in numerous FDA-approved drugs.[1] Within this important class of compounds, this compound emerges as a key building block. The strategic placement of the tert-butyl group offers steric bulk that can enhance metabolic stability and modulate binding affinity in drug candidates, a feature particularly exploited in kinase inhibitor development.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

This compound is a substituted aminopyrazole with distinct properties conferred by its tert-butyl and amino functional groups. These characteristics are fundamental to its handling, reactivity, and analytical identification.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N₃ | [3] |

| Molecular Weight | 139.19 g/mol | [3] |

| Monoisotopic Mass | 139.11095 Da | [3] |

| CAS Number | 97421-13-1 | [4] |

| Appearance | Solid (predicted) | |

| Predicted XlogP | 0.4 | [3] |

| InChIKey | JPUFJDDEDJUDHE-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)(C)N1C=C(C=N1)N | [3] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles often relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For 4-aminopyrazoles, a common and efficient strategy involves the reaction of a substituted hydrazine with a cyano-containing precursor, followed by cyclization.

Protocol: Synthesis via Hydrazine Condensation

A plausible and efficient route to this compound involves the cyclization reaction between tert-butylhydrazine and a suitable three-carbon building block with nitrile and amino functionalities. A representative protocol, adapted from established methodologies for similar pyrazoles, is outlined below.[5][6]

Step-by-Step Methodology:

-

Reactant Preparation: To a round-bottomed flask, add tert-butylhydrazine hydrochloride and an equimolar amount of a base such as sodium hydroxide (2 M solution) to liberate the free hydrazine.[5] Stir until a complete solution is formed.

-

Addition of Precursor: Add an equimolar amount of a suitable precursor like 3-aminocrotononitrile or methanetricarbonitrile potassium salt to the reaction mixture.[5][6] The choice of precursor dictates the substitution pattern on the final pyrazole ring.

-

Cyclization Reaction: Heat the mixture under reflux (e.g., 90-100 °C in water or ethanol) for several hours (typically 12-24 h).[5][6] The elevated temperature is necessary to drive the condensation and subsequent intramolecular cyclization, which involves the nucleophilic attack of the hydrazine nitrogen onto the nitrile carbon, ultimately forming the stable pyrazole ring. Ammonia is typically evolved as a byproduct.[5]

-

Product Isolation: Cool the reaction mixture. The product may crystallize directly from the solution upon cooling, which is an environmentally favorable isolation method that avoids extensive solvent-based extractions.[5] If the product is highly water-soluble, extraction with an organic solvent like ethyl acetate may be required.

-

Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system to yield the final, high-purity this compound.

Caption: Reaction pathway for reductive amination of this compound.

Applications in Drug Discovery

The pyrazole scaffold is a well-established pharmacophore, and this compound serves as a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

-

Kinase Inhibitors: The tert-butyl group is highly valued for its ability to occupy hydrophobic pockets in enzyme active sites. [2]In FLT3 kinase inhibitors, for example, the tert-butyl pyrazole group can bind to an allosteric pocket near the gatekeeper residue, enhancing potency and selectivity. [2]* JAK and Btk Inhibitors: Derivatives of aminopyrazoles are explored as inhibitors of Janus kinase (JAK) and Bruton's tyrosine kinase (Btk), which are crucial targets in autoimmune diseases and certain cancers. [6]The 4-amino group provides a convenient handle for introducing the side chains necessary for potent and selective inhibition.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound and its derivatives.

-

General Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [7]Avoid formation of dust and aerosols. [8]* Hazards: While specific data for this exact compound is limited, related aminopyrazoles are classified as causing skin and serious eye irritation, and may cause respiratory irritation. [7][9]They can be toxic if swallowed. [9]* First Aid:

-

Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water. [9][10] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. [7][10] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [8] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [8]

-

Conclusion

This compound is a valuable and versatile chemical building block. Its unique combination of a sterically significant tert-butyl group and a reactive primary amine on a stable pyrazole core makes it highly attractive for applications in medicinal chemistry. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is crucial for researchers aiming to leverage this scaffold in the development of novel therapeutics and advanced materials.

References

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

- Materials Safety Data Sheet. Kamulin Biotech Co., Ltd.. [Link]

- Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3.

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

- Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science. [Link]

- 1-(tert-butyl)-1h-pyrazol-4-amine. PubChem. [Link]

- This compound. Chemos GmbH & Co.KG. [Link]

- 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. National Institutes of Health (NIH). [Link]

- (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [Link]

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ProQuest. [Link]

- Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. National Institutes of Health (NIH). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 1-(tert-butyl)-1h-pyrazol-4-amine (C7H13N3) [pubchemlite.lcsb.uni.lu]

- 4. This compound | Intermed & Chemicals | Chemos GmbH&Co.KG [chemos.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Buy tert-butyl 4-amino-1H-pyrazole-1-carboxylate | 1018446-95-1 [smolecule.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Structure Elucidation of 1-tert-butyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of 1-tert-butyl-1H-pyrazol-4-amine

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs. The introduction of an amino group and a tert-butyl substituent onto the pyrazole ring, as in this compound, offers a unique combination of steric and electronic properties that can be exploited to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The tert-butyl group can enhance metabolic stability and provide specific steric interactions within a biological target, while the amino group serves as a key site for further functionalization and hydrogen bonding.

Accurate and unambiguous structure elucidation is the bedrock of any chemical research and development program. In the context of drug discovery, an error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. This guide, therefore, provides a detailed roadmap for the synthesis and comprehensive characterization of this compound, ensuring a solid foundation for its application in research and development.

Synthetic Pathway: A Robust and Adaptable Protocol

The synthesis of this compound can be reliably achieved through a well-established cyclization reaction. The following protocol is adapted from a trusted procedure for a structurally similar compound, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, detailed in Organic Syntheses, a publication renowned for its rigorously vetted and reproducible experimental methods.[1]

Proposed Synthesis of this compound

The synthesis involves the condensation of tert-butylhydrazine with a suitable three-carbon building block bearing the required amino functionality precursor. A plausible and efficient route would involve the reaction of tert-butylhydrazine with a protected form of aminomalonaldehyde or a related synthetic equivalent.

Experimental Protocol: Synthesis of this compound

Materials:

-

tert-Butylhydrazine hydrochloride

-

Suitable three-carbon electrophile (e.g., a protected aminomalonaldehyde derivative)

-

Base (e.g., sodium hydroxide or triethylamine)

-

Appropriate solvent (e.g., ethanol, water)

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of the Free Base: In a round-bottom flask, dissolve tert-butylhydrazine hydrochloride in water or a suitable solvent. Add a stoichiometric amount of a base, such as 2 M sodium hydroxide, and stir until a clear solution is obtained. This step generates the free tert-butylhydrazine in situ.

-

Condensation Reaction: To the solution of tert-butylhydrazine, add the three-carbon electrophile dropwise at room temperature.

-

Cyclization: The reaction mixture is then heated to reflux for a specified period to facilitate the cyclization and formation of the pyrazole ring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product can be isolated by extraction with a suitable organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Spectroscopic Characterization: A Multi-faceted Approach to Structure Elucidation

The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the analysis of closely related and well-characterized pyrazole derivatives found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| C(CH₃)₃ | ~1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region. The chemical shift is influenced by the electron-withdrawing pyrazole ring. |

| Pyrazole H-3 & H-5 | ~7.2 - 7.5 | Singlets | 1H each | The two protons on the pyrazole ring are not equivalent and are expected to appear as distinct singlets in the aromatic region. Their exact chemical shifts will depend on the electronic environment. |

| NH₂ | Broad Singlet | 2H | The protons of the primary amine will appear as a broad singlet that is exchangeable with D₂O. The chemical shift can vary depending on the solvent and concentration. |

Predicted data is based on the analysis of similar compounds reported in the literature.[1]

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C(CH₃)₃ | ~58-60 | The quaternary carbon of the tert-butyl group. |

| C(CH₃)₃ | ~29-31 | The three equivalent methyl carbons of the tert-butyl group. |

| Pyrazole C-4 | ~125-130 | The carbon atom bearing the amino group. |

| Pyrazole C-3 & C-5 | ~135-145 | The two other carbon atoms of the pyrazole ring. |

Predicted data is based on the analysis of similar compounds reported in the literature.[1]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling, to obtain a spectrum with singlets for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H stretching (symmetric and asymmetric) | Primary Amine (-NH₂) |

| 2970 - 2870 | C-H stretching | tert-Butyl group |

| ~1600 | C=N stretching | Pyrazole ring |

| ~1550 | C=C stretching | Pyrazole ring |

| ~1460 | C-H bending | tert-Butyl group |

Predicted data is based on the analysis of similar compounds reported in the literature.[1]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectral Data:

| m/z | Ion | Interpretation |

| 139 | [M]⁺ | Molecular ion peak |

| 124 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl moiety |

| 83 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group |

Predicted data is based on information from PubChem and analysis of related compounds.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Electron Ionization (EI) is a common method for small molecules. Electrospray Ionization (ESI) is suitable for obtaining the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. High-Resolution Mass Spectrometry (HRMS) should be used to determine the exact mass and confirm the elemental composition.

Integrated Structure Elucidation Workflow

The definitive structure elucidation of this compound is achieved by integrating the data from all analytical techniques. The following diagram illustrates the logical workflow.

Caption: Workflow for the synthesis and structure elucidation of this compound.

Conclusion

This technical guide provides a comprehensive and scientifically grounded approach to the synthesis and structure elucidation of this compound. By leveraging established synthetic protocols and detailed spectroscopic analysis of closely related compounds, researchers can confidently prepare and characterize this important molecule. The integration of NMR, FTIR, and Mass Spectrometry provides a self-validating system for unambiguous structure confirmation, which is paramount for its application in drug discovery and development. This guide serves as a valuable resource for scientists, ensuring that their research is built upon a foundation of accuracy and reliability.

References

- PubChem Compound Summary for CID 13469817, 1-(tert-butyl)-1H-pyrazol-4-amine.

- Pollock, P. M.; Cole, K. P. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Org. Synth. 2014, 91, 197-208. Organic Syntheses. [Link]

Sources

1-tert-butyl-1H-pyrazol-4-amine synthesis pathway.

An In-depth Technical Guide to the Synthesis of 1-tert-butyl-1H-pyrazol-4-amine

Introduction

This compound is a pivotal structural motif in contemporary medicinal chemistry and drug discovery. As a substituted aminopyrazole, it serves as a versatile building block for the synthesis of complex molecular architectures with a wide spectrum of pharmacological activities.[1] The pyrazole core is a privileged scaffold, and the specific substitution pattern—a sterically demanding tert-butyl group at the N1 position and a nucleophilic amino group at the C4 position—provides a unique combination of stability, lipophilicity, and synthetic utility. This guide offers a detailed exploration of the primary and alternative synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles, field-proven experimental protocols, and the rationale behind methodological choices.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic strategy. The primary disconnection is the C4-amino bond, suggesting a late-stage reduction of a corresponding nitro-intermediate. This approach is highly favorable due to the numerous reliable methods available for nitro group reduction. The second key disconnection targets the N1-tert-butyl bond, which can be formed by the alkylation of a pyrazole precursor.

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway: N-Alkylation, Nitration, and Reduction

This robust, three-step sequence is the most common and scalable approach, starting from commercially available pyrazole. It involves the initial introduction of the tert-butyl group, followed by regioselective nitration and subsequent reduction.

Step 1: Synthesis of 1-tert-butyl-1H-pyrazole

The introduction of the tert-butyl group at the N1 position of the pyrazole ring is the foundational step. While direct alkylation with tert-butyl halides can be challenging due to competing elimination reactions and potential N2-alkylation, acid-catalyzed methods using tert-butanol or related precursors are effective.

Step 2: Nitration of 1-tert-butyl-1H-pyrazole to 1-tert-butyl-4-nitro-1H-pyrazole

The second step involves the electrophilic nitration of the pyrazole ring. The N-tert-butyl group, along with the inherent electronic properties of the pyrazole ring, directs the incoming electrophile, the nitronium ion (NO₂⁺), to the C4 position with high regioselectivity.[1] Concentrated sulfuric acid serves as both a solvent and a catalyst, protonating nitric acid to generate the active nitronium ion.

Experimental Protocol: Nitration

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, add concentrated sulfuric acid.

-

Reagent Addition: Slowly add 1-tert-butyl-1H-pyrazole to the cooled sulfuric acid while maintaining the internal temperature below 10 °C.

-

Nitrating Agent: Add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the crude 1-tert-butyl-4-nitro-1H-pyrazole.

-

Purification: The crude product can be collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Step 3: Reduction of 1-tert-butyl-4-nitro-1H-pyrazole

The final and critical step is the reduction of the nitro group to the target primary amine. Several reliable methods are available, with catalytic hydrogenation being the preferred choice for its clean reaction profile and high yields.

-

Catalytic Hydrogenation (H₂/Pd/C): This is often the method of choice due to its efficiency and the formation of water as the only byproduct.[2] It is highly effective for both aromatic and aliphatic nitro groups.

-

Transfer Hydrogenation (Hydrazine Hydrate/Catalyst): This method avoids the need for high-pressure hydrogenation equipment and is a safer alternative for labs not equipped for handling hydrogen gas.[3][4][5] Catalysts like Pd/C or Raney Nickel are commonly used.

-

Metal-Acid Systems (SnCl₂/HCl or Fe/HCl): These are classic, robust methods that are cost-effective but often require stoichiometric amounts of metal and can involve more complex aqueous workups to remove metal salts.[2][3]

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: To a hydrogenation vessel, add 1-tert-butyl-4-nitro-1H-pyrazole and a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Carefully add 5-10 mol% of palladium on carbon (10% Pd/C, wet) to the mixture.

-

Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]

- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 1-tert-butyl-1H-pyrazol-4-amine in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists

Executive Summary

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the privileged heterocyclic scaffolds, pyrazoles stand out for their remarkable versatility and proven track record in medicinal chemistry. This guide provides an in-depth technical overview of 1-tert-butyl-1H-pyrazol-4-amine (CAS Number: 97421-13-1) , a key intermediate whose structural features make it a valuable precursor for a new generation of targeted therapies, particularly in the realm of kinase inhibitors. We will explore its physicochemical properties, plausible synthetic routes, and its critical role as a pharmacophore, supported by field-proven insights and comprehensive references for the discerning researcher.

Introduction: The Pyrazole Core in Medicinal Chemistry

The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1] Its structural rigidity, capacity for hydrogen bonding, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This means that the pyrazole core is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, demonstrating its broad applicability across diverse biological targets.[1] The functionalization of the pyrazole ring allows for the precise tuning of a molecule's steric and electronic properties, enabling chemists to optimize potency, selectivity, and pharmacokinetic profiles.

The subject of this guide, this compound, is a particularly noteworthy derivative. The presence of the tert-butyl group at the N1 position serves as a bulky, lipophilic anchor that can probe deep hydrophobic pockets within a target protein. Simultaneously, the 4-amino group provides a crucial vector for further synthetic elaboration, acting as a key attachment point for building more complex molecular architectures.

Physicochemical and Structural Characteristics

A comprehensive understanding of a molecule's physical and chemical properties is the foundation of its effective application in synthesis and drug design.

Structural and Molecular Data

| Property | Value | Source |

| CAS Number | 97421-13-1 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₃N₃ | [6] |

| Molecular Weight | 139.20 g/mol | --- |

| Monoisotopic Mass | 139.11095 Da | [6] |

| SMILES | CC(C)(C)N1C=C(C=N1)N | [6] |

| InChI Key | JPUFJDDEDJUDHE-UHFFFAOYSA-N | [6] |

Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely published, computational models provide valuable insights into its likely behavior.

| Property | Predicted Value | Source |

| XlogP | 0.4 | [6] |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | ChemSpider |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bonds | 1 | PubChem |

The low predicted XlogP suggests a favorable balance of hydrophilicity and lipophilicity, a desirable trait for drug candidates.

Synthesis and Handling

Proposed Synthetic Pathway

A plausible and efficient route to this compound involves a two-step process starting from the commercially available 1-tert-butyl-1H-pyrazole: 1) regioselective nitration at the 4-position, followed by 2) reduction of the nitro group to the desired primary amine. This approach is analogous to the synthesis of other 4-aminopyrazoles.[7]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy tert-butyl 4-amino-1H-pyrazole-1-carboxylate | 1018446-95-1 [smolecule.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. fishersci.com [fishersci.com]

- 5. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ProQuest [proquest.com]

- 6. PubChemLite - 1-(tert-butyl)-1h-pyrazol-4-amine (C7H13N3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its remarkable structural versatility and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug design. Molecules incorporating this core have demonstrated a vast spectrum of pharmacological activities, leading to the development of blockbuster drugs for treating inflammation, cancer, obesity, and viral infections.[5][6][7][8] This guide offers a comprehensive exploration of the significant biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with rigorous scientific data to provide an authoritative resource on this vital chemical entity.

The Pyrazole Core: Physicochemical Properties and Medicinal Significance

Pyrazole is an aromatic heterocycle with the molecular formula C₃H₄N₂.[4] Its unique electronic configuration and structural features are fundamental to its success in medicinal chemistry. The ring system contains a pyridine-like nitrogen atom (N2), which acts as a hydrogen bond acceptor, and a pyrrole-like nitrogen atom (N1), which can serve as a hydrogen bond donor.[1] This dual capacity for hydrogen bonding allows pyrazole derivatives to form strong and specific interactions with biological targets such as enzymes and receptors.

Furthermore, the pyrazole ring is relatively stable and can be readily functionalized at various positions, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to optimize its biological activity and safety profile.[9][10] Its ability to act as a bioisostere for other aromatic rings, enhancing properties like metabolic stability or solubility, further cements its importance in drug design.[1]

Major Biological Activities and Mechanisms of Action

The therapeutic diversity of pyrazole derivatives is extensive. This section explores the most significant pharmacological activities, focusing on the underlying molecular mechanisms.

Anti-inflammatory Activity: The COX-2 Inhibition Paradigm

Pyrazole derivatives like Celecoxib were designed to be highly selective for COX-2.[11][16] Celecoxib's diaryl-substituted pyrazole structure, featuring a characteristic benzenesulfonamide moiety, allows it to bind to a specific hydrophilic side pocket present in the active site of COX-2 but not COX-1.[13][16] This selective binding blocks prostaglandin synthesis at the inflammation site while sparing the protective functions of COX-1, thereby providing potent anti-inflammatory effects with a reduced risk of gastric ulcers.[15][17]

DOT script for COX-2 Inhibition Pathway

Anticancer Activity: A Multi-Targeted Approach

Pyrazole derivatives have emerged as powerful scaffolds for the development of novel anticancer agents, acting on a wide array of molecular targets crucial for tumor growth and survival.[8][18][19][20]

Mechanisms of Action:

-

Kinase Inhibition: Many pyrazole compounds are potent inhibitors of protein kinases, which are often dysregulated in cancer. They target key signaling pathways involved in cell proliferation, angiogenesis, and metastasis. Notable targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), BRAF, and PI3K.[18][19] For example, some derivatives have shown potent inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis.[18]

-

Tubulin Polymerization Inhibition: Certain pyrazole derivatives act as antimitotic agents by disrupting microtubule dynamics. They inhibit the polymerization of tubulin, a critical component of the cytoskeleton, which arrests cancer cells in the G2/M phase of the cell cycle and induces apoptosis.[18][19]

-

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. In cancers with existing DNA repair defects (e.g., those with BRCA mutations), inhibiting PARP leads to synthetic lethality. Pyrazole-containing drugs like Niraparib have been designed as PARP inhibitors, increasing DNA damage and causing cell death in cancer cells.[1]

-

Induction of Apoptosis: Beyond specific enzyme inhibition, many pyrazole derivatives trigger programmed cell death (apoptosis) through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.[6][15]

DOT script for Anticancer Mechanisms

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. Pyrazole derivatives have shown considerable promise in this area.[5][21][22][23]

Mechanisms of Action:

-

Enzyme Inhibition: Pyrazole compounds can inhibit essential bacterial enzymes. For instance, some derivatives are effective inhibitors of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, leading to bactericidal effects.[21] Others inhibit enzymes like bacterial cystathionine γ-lyase (CSE), which protects bacteria from oxidative stress.[21]

-

Disruption of Cell Integrity: Some compounds may act by disrupting the bacterial cell membrane or wall, leading to cell lysis.

-

Global Transcriptional Regulation: Certain pyrazole derivatives have been found to modulate global transcriptional factors like MgrA in S. aureus, which regulates virulence and antibiotic resistance.[21]

The antimicrobial activity is highly dependent on the substitution pattern on the pyrazole ring, with different functional groups conferring activity against specific Gram-positive or Gram-negative bacteria and various fungal strains.[3][5]

Central Nervous System (CNS) and Neuroprotective Activity

Pyrazole derivatives have been developed to target various receptors and enzymes within the CNS, showing potential for treating obesity, neurodegenerative diseases, and psychiatric disorders.[9][24]

Mechanisms of Action:

-

Cannabinoid Receptor (CB1) Antagonism: The anti-obesity drug Rimonabant , a pyrazole derivative, acts as an inverse agonist or antagonist of the cannabinoid CB1 receptor.[25][26][27] The endocannabinoid system is involved in regulating appetite; by blocking the CB1 receptor, Rimonabant reduces food intake and can improve metabolic parameters.[27][28][29] Although withdrawn due to psychiatric side effects, its mechanism established a novel therapeutic target.[26]

-

Enzyme Inhibition in Neurodegeneration: In the context of Alzheimer's and Parkinson's diseases, pyrazole derivatives are being investigated as inhibitors of key enzymes.[9][24][30] They have shown promise in inhibiting acetylcholinesterase (AChE), which would increase acetylcholine levels and potentially improve cognitive function.[31][32] Others act as monoamine oxidase (MAO) inhibitors, which can increase neurotransmitter levels and provide neuroprotective effects.[24][31][32]

Experimental Evaluation: Protocols and Workflows

The discovery and development of biologically active pyrazole derivatives follow a systematic workflow, from initial synthesis to preclinical evaluation.

DOT script for Drug Discovery Workflow

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is essential for determining the potency and selectivity of pyrazole derivatives as anti-inflammatory agents.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant COX-1 and COX-2 enzymes.

Methodology:

-

Reagent Preparation: Prepare assay buffer, heme, human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test pyrazole compounds at various concentrations.

-

Enzyme Incubation: In a 96-well plate, add the enzyme (either COX-1 or COX-2) to the assay buffer.

-

Compound Addition: Add the test compound dilutions or a vehicle control (e.g., DMSO) to the wells. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

-

Quantify Prostaglandin Production: After a set incubation period (e.g., 10 minutes), stop the reaction and quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2. A high SI indicates greater selectivity for COX-2.

Protocol: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cell lines.

Objective: To determine the concentration of a pyrazole derivative that inhibits the growth of cancer cells by 50% (IC₅₀).

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[18]

-

Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., Doxorubicin).[18]

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is highly sensitive to the nature and position of substituents on the pyrazole ring. The tables below summarize representative data from the literature.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives (COX Inhibition)

| Compound | R¹ Substituent | R² Substituent | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 4-sulfamoylphenyl | 4-methylphenyl | 0.04 | >375 | [11][33] |

| Derivative A | 4-methoxyphenyl | Phenyl | 0.034 | >294 | [34] |

| Derivative B | 4-chlorophenyl | Phenyl | 0.052 | >192 | [34] |

| Derivative C | Phenyl | Phenyl | 0.25 | >40 | [34] |

Analysis: The presence of a 4-sulfamoylphenyl group at the N1 position (as in Celecoxib) is critical for high COX-2 selectivity. Electron-donating groups like methoxy on the aryl rings can enhance potency.[34]

Table 2: Anticancer Activity of Pyrazole Derivatives (Cytotoxicity)

| Compound | Target/Cell Line | Key Substituents | IC₅₀ (µM) | Reference |

| Compound 269 | BRAFV600E | 5-phenyl | 0.33 | [5][6] |

| Compound 6 | Various Cancer Lines | 3,4-diaryl | 0.00006 - 0.00025 | [18] |

| Compound 34 | CDK2 | Indole-linked | 0.095 | [18] |

| Compound 43 | PI3 Kinase (MCF-7) | Carbaldehyde | 0.25 | [18] |

| Compound 43m | mTOR (A549 cells) | 3,5-dimethoxyphenyl | 14.0 (cell) / 0.203 (enzyme) | [19] |

Analysis: The anticancer activity is diverse and target-specific. Diaryl substitutions often confer potent tubulin inhibition, while specific functionalizations can be tailored to inhibit kinases like BRAF, CDK2, and PI3K with high potency.[18]

Conclusion and Future Perspectives

The pyrazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, demonstrating an unparalleled range of biological activities.[2][5][6] Its continued prevalence in FDA-approved drugs and clinical candidates is a testament to its privileged status.[1][35] From the selective COX-2 inhibition of Celecoxib to the multi-targeted approach of novel anticancer agents and the CNS modulation of CB1 antagonists, pyrazole derivatives have consistently provided effective solutions to complex therapeutic challenges.

Future research will likely focus on several key areas:

-

Multi-Target Ligands: Designing single pyrazole-based molecules that can modulate multiple targets simultaneously, offering a synergistic approach to treating complex diseases like cancer or neuroinflammation.

-

Covalent Inhibitors: Developing pyrazole derivatives that can form covalent bonds with their targets, leading to increased potency and duration of action.

-

Targeted Drug Delivery: Conjugating pyrazole warheads to targeting moieties to enhance their delivery to specific tissues or cells, thereby improving efficacy and reducing off-target side effects.

The structural simplicity, synthetic accessibility, and profound pharmacological versatility of the pyrazole core ensure that it will remain a highly fruitful area of investigation for drug discovery professionals for the foreseeable future.

References

- Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(2), 242. [Link]

- Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-937. [Link]

- Aouad, M. R., et al. (2021).

- Havaldar, F. H., & Mishra, S. K. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]

- Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 170–183. [Link]

- Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(2), 242. [Link]

- Bruno, G., & Zajecka, J. (2023). Celecoxib. In StatPearls.

- Lv, K., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 25(2), 345. [Link]

- Tzeng, T.-J., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 25(11), 2698. [Link]

- Das, B., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry, 13(2), 148-166. [Link]

- Zhang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(9), 2618. [Link]

- Pi-Sunyer, F. X. (2007). The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. Journal of Clinical Pharmacy and Therapeutics, 32(3), 209-231. [Link]

- Youssef, A. M., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. Bioorganic & Medicinal Chemistry, 18(8), 2797-2807. [Link]

- Journal of Chemical Health Risks. (2023). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

- Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 27(4), 653-662. [Link]

- Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

- Pharmaceutical Sciences & Analytical Research Journal. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]

- Kumar, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 38225-38243. [Link]

- Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

- Wikipedia. (n.d.). Rimonabant. Wikipedia. [Link]

- Mphahlele, M. J., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(12), 11135-11148. [Link]

- Youssef, A. M., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. Bioorganic & Medicinal Chemistry, 18(8), 2797-2807. [Link]

- Al-Ghorbani, M., et al. (2016). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 32(1), 325-334. [Link]

- de la Cruz-Cruz, J. I., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(15), 10580-10606. [Link]

- Li, Y., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 30973-30983. [Link]

- Sahu, R., et al. (2024). Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease.

- Patsnap Synapse. (2024). What is the mechanism of Rimonabant?

- ResearchGate. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.

- PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]

- Wikipedia. (n.d.). Celecoxib. Wikipedia. [Link]

- ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules.

- Bulletin for Technology and History. (2025). Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents. Bulletin for Technology and History. [Link]

- Fong, T. M., & Heymsfield, S. B. (2009). Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. International Journal of Obesity, 33(9), 947-955. [Link]

- ResearchGate. (2020). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives.

- ResearchGate. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review.

- Pediatric Oncall. (n.d.). Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.

- Pessayre, D., et al. (2009). Effects of the cannabinoid CB1 antagonist rimonabant on hepatic mitochondrial function in rats fed a high-fat diet. American Journal of Physiology-Endocrinology and Metabolism, 296(2), E347-E354. [Link]

- Bentham Science Publisher. (2024). Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. Bentham Science Publisher. [Link]

- Murugavel, S., et al. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Taibah University for Science, 12(4), 488-494. [Link]

- El-Naggar, A. M., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 14(14), 1083-1097. [Link]

- Singh, A., & Sharma, P. K. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Drug Discovery Technologies, 18(4), 543-565. [Link]

- SRR Publications. (2021). Pyrazoles as anticancer agents: Recent advances.

- ResearchGate. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020).

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academicstrive.com [academicstrive.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchr.org [jchr.org]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. news-medical.net [news-medical.net]

- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Celecoxib - Wikipedia [en.wikipedia.org]

- 17. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 20. srrjournals.com [srrjournals.com]

- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. orientjchem.org [orientjchem.org]

- 23. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Rimonabant - Wikipedia [en.wikipedia.org]

- 27. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 28. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. journals.physiology.org [journals.physiology.org]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. eurekaselect.com [eurekaselect.com]

- 33. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. researchgate.net [researchgate.net]

1-tert-butyl-1H-pyrazol-4-amine molecular weight.

An In-Depth Technical Guide to 1-tert-butyl-1H-pyrazol-4-amine

This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The pyrazole core is a privileged scaffold, and this particular derivative, with its tert-butyl group, offers unique steric and electronic properties that are being leveraged for the development of novel therapeutics. This document will delve into the molecular characteristics, synthesis, and applications of this compound, with a focus on its role as a key building block in the creation of targeted inhibitors for various signaling pathways. Detailed protocols for its synthesis and use in subsequent reactions are provided, underpinned by a strong foundation of scientific literature to ensure technical accuracy and practical utility for researchers in the field.

Molecular and Physicochemical Properties

This compound is a substituted pyrazole with a molecular formula of C₇H₁₃N₃. The presence of the bulky tert-butyl group at the 1-position of the pyrazole ring provides steric hindrance that can influence its reactivity and intermolecular interactions. This feature is often exploited in drug design to achieve selectivity for specific biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 139.20 g/mol | Calculated |

| Molecular Formula | C₇H₁₃N₃ | Calculated |

| CAS Number | 1258640-05-9 (as hydrochloride) | [1] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

Synthesis of Pyrazole Derivatives

The synthesis of functionalized pyrazoles is a cornerstone of medicinal chemistry. The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms, and its derivatives are known to exhibit a wide range of biological activities.[2]

A general approach to synthesizing pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For N-substituted pyrazoles like this compound, tert-butylhydrazine is a key starting material.

General Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of substituted pyrazoles, which can be adapted for the specific synthesis of this compound.

Caption: Role of pyrazole derivatives in kinase inhibition.

Other Therapeutic Areas

Beyond oncology, pyrazole derivatives are being investigated for a wide range of therapeutic applications:

-

Anti-inflammatory Agents: Some pyrazole-containing compounds have demonstrated anti-inflammatory properties. [3]* Antimicrobial Agents: Derivatives of pyrazoles have shown activity against various bacterial strains. [4]* Central Nervous System (CNS) Disorders: The pyrazole scaffold is present in drugs targeting the CNS. [3] this compound serves as a valuable intermediate for synthesizing libraries of compounds to be screened for these and other biological activities. [4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

Table 2: GHS Hazard Information for Related Pyrazole Compounds

| Hazard Statement | Description | Source |

| H302 | Harmful if swallowed | [5] |

| H315 | Causes skin irritation | [5][6] |

| H319 | Causes serious eye irritation | [5][6] |

| H335 | May cause respiratory irritation | [5][6] |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety goggles with side-shields. [7]* Hand Protection: Protective gloves. [7]* Skin and Body Protection: Impervious clothing. [7]* Respiratory Protection: Use in a well-ventilated area or with a suitable respirator. [7] Handling and Storage:

-

Avoid contact with skin, eyes, and clothing. [8]* Store in a cool, dry, and well-ventilated place in a tightly sealed container. [8][9]* Handle in an inert atmosphere for sensitive compounds. [5]

Conclusion

This compound is a molecule of significant synthetic utility for the drug discovery and development community. Its structural features, particularly the tert-butyl group, provide a handle for designing compounds with improved pharmacological properties. A thorough understanding of its synthesis, reactivity, and biological applications is crucial for leveraging this scaffold to its full potential in the quest for novel therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers to build upon in their work with this and related pyrazole derivatives.

References

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (URL: [Link])

- Crystal structure of 3,5-bis(t-butyl)

- Welcome To Hyma Synthesis Pvt. Ltd. (URL: Not available)

- 3-(tert-Butyl)-N-(4-methoxybenzyl)

- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses. (URL: [Link])

- Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed Central. (URL: [Link])

- Safety Data Sheet - Angene Chemical. (URL: [Link])

Sources

- 1. 1258640-05-9 Cas No. | this compound hydrochloride | Apollo [store.apolloscientific.co.uk]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy tert-butyl 4-amino-1H-pyrazole-1-carboxylate | 1018446-95-1 [smolecule.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-tert-butyl-1H-pyrazol-4-amine

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and definitive crystal structure analysis of 1-tert-butyl-1H-pyrazol-4-amine. This pyrazole derivative, a key heterocyclic scaffold, is of significant interest in modern drug discovery due to its versatile biological activities.[1] This document emphasizes the causality behind experimental choices and provides a self-validating framework for its analytical protocols.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1] Its metabolic stability and ability to act as both a hydrogen bond donor and acceptor make it a privileged structure in medicinal chemistry. Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The precise three-dimensional arrangement of atoms and functional groups within a crystal lattice is paramount as it dictates the compound's physicochemical properties, such as solubility, stability, and bioavailability, which are critical for its efficacy as a drug candidate. Therefore, a thorough crystal structure analysis is an indispensable step in the drug development pipeline.

Synthesis of this compound

The synthesis of substituted pyrazoles can be achieved through various established routes. A common and effective method involves the condensation of a hydrazine derivative with a suitable three-carbon precursor. For this compound, a representative synthesis can be adapted from established protocols for similar pyrazole amines.[2]

Experimental Protocol: Representative Synthesis

A robust and environmentally conscious approach utilizes an aqueous medium, avoiding organic solvents and facilitating product isolation.[2]

-

Reactant Preparation : In a round-bottomed flask, dissolve tert-butylhydrazine hydrochloride in an aqueous solution of sodium hydroxide (2 M) with stirring until a clear solution is obtained.[2]

-

Condensation Reaction : To the stirred solution, add 3-aminocrotononitrile.[2]

-

Cyclization : Heat the reaction mixture to 90 °C under a reflux condenser with vigorous stirring for approximately 22 hours.[2] During this time, the condensation and subsequent cyclization occur to form the pyrazole ring.

-

Crystallization and Isolation : Cool the biphasic mixture to approximately 55-60 °C. Induce crystallization by introducing seed crystals, which can be generated by flash-freezing a small aliquot of the reaction mixture.[2]

-

Purification : Once crystallization is initiated, allow the mixture to cool to room temperature and then in an ice-water bath. The resulting crystalline solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.[2]

This method is advantageous due to its operational simplicity and the direct crystallization of the product from the reaction mixture, minimizing complex purification steps.[2]

Structural and Physicochemical Characterization

Prior to single-crystal X-ray diffraction, a comprehensive characterization using various spectroscopic and thermal analysis techniques is essential to confirm the identity, purity, and thermal properties of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The tert-butyl group provides a highly characteristic singlet in the ¹H NMR spectrum, typically integrating to nine protons, which is a key identifying feature.[3]

Table 1: Expected NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~1.5 | singlet | 9H, -C(CH ₃)₃ |

| ¹H | ~5.0 | broad singlet | 2H, -NH ₂ |

| ¹H | ~7.0-7.5 | multiplet | 2H, Pyrazole-H |

| ¹³C | ~30 | singlet | -C(C H₃)₃ |

| ¹³C | ~58 | singlet | -C (CH₃)₃ |

| ¹³C | ~90-145 | multiple signals | Pyrazole ring carbons |

Note: These are predicted values based on similar structures; actual values must be determined experimentally.[2][4]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (C₇H₁₃N₃), the expected molecular ion peak [M]⁺ would be at m/z 139.11. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[5]

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected vibrational frequencies include N-H stretching from the amine group (~3400-3300 cm⁻¹), C-H stretching from the aliphatic tert-butyl group (~2960 cm⁻¹), and C=N stretching within the pyrazole ring (~1595 cm⁻¹).[6]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are crucial for assessing the thermal stability, melting point, and presence of any polymorphic transitions or solvates.[7] A typical DSC scan would show an endothermic peak corresponding to the melting point of the crystalline solid.[7] TGA would reveal any weight loss due to desolvation or decomposition at elevated temperatures.[8] For a stable, anhydrous crystalline compound, no significant weight loss is expected before the decomposition temperature.

Core Directive: Single-Crystal X-ray Diffraction Analysis

The definitive method for elucidating the three-dimensional atomic arrangement is single-crystal X-ray diffraction (SC-XRD).[9] This technique provides precise bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.

While the specific crystal structure of this compound is not publicly available as of this writing, a detailed analysis of the closely related analogue, 3,5-bis(t-butyl)-1H-pyrazol-4-amine , provides an authoritative case study for the expected workflow and data interpretation.[9]

Experimental Workflow for Crystal Structure Determination

The process from a synthesized powder to a refined crystal structure follows a well-defined, multi-step protocol.

Step-by-Step Crystallographic Protocol

-

Single Crystal Growth : High-quality single crystals are paramount. This is often achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., dichloromethane, ethanol).[9]

-

Crystal Mounting and Data Collection : A suitable crystal (typically 0.1-0.3 mm) is mounted on a goniometer. X-ray diffraction data are collected using a diffractometer, often at a low temperature (e.g., 178 K) to minimize thermal vibrations and improve data quality.[9]

-

Data Processing and Structure Solution : The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (e.g., direct methods or Patterson synthesis) to find the initial positions of the atoms.

-

Structure Refinement : The initial atomic model is refined using a least-squares algorithm to best fit the experimental diffraction data. This process optimizes atomic coordinates, thermal parameters, and bond lengths/angles.

-

Validation and Deposition : The final structure is validated using software like CHECKCIF and the data is typically deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), to receive a unique deposition number.[10]

Case Study: Crystallographic Data for 3,5-bis(t-butyl)-1H-pyrazol-4-amine

The analysis of this close analogue provides valuable insight into the likely crystal system and packing of the title compound.

Table 2: Crystallographic Data for 3,5-bis(t-butyl)-1H-pyrazol-4-amine [9]

| Parameter | Value |

| CCDC Number | 2424010 |

| Chemical Formula | C₁₁H₂₁N₃ |

| Formula Weight | 195.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2439(9) |

| b (Å) | 9.7110(6) |

| c (Å) | 11.9008(9) |

| β (°) | 112.832(9) |

| Volume (ų) | 1197.63(17) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 178 |

Interpretation of the Data:

-

Crystal System and Space Group : The compound crystallizes in the monoclinic system with the space group P2₁/c . This is a common space group for organic molecules and indicates specific symmetry elements are present in the crystal lattice.

-

Unit Cell Dimensions : The parameters a, b, c, and β define the size and shape of the unit cell, the fundamental repeating block of the crystal.

-

Intermolecular Interactions : Analysis of the refined structure for the di-tert-butyl analogue reveals significant hydrogen bonding between the amine group of one molecule and the pyrazole nitrogen of a neighboring molecule. These interactions are critical in directing the supramolecular assembly in the solid state. It is highly probable that this compound would exhibit similar hydrogen bonding motifs, which are crucial for understanding its crystal packing and physical properties.

Conclusion and Future Directions

The comprehensive analysis of this compound, from its synthesis to its definitive structural elucidation via single-crystal X-ray diffraction, provides the foundational data required for its advancement in drug discovery programs. The protocols outlined in this guide offer a robust framework for obtaining high-quality, verifiable data. While the crystal structure of the title compound remains to be publicly reported, the detailed analysis of its close analogue, 3,5-bis(t-butyl)-1H-pyrazol-4-amine, serves as an excellent predictive model for its crystallographic properties and intermolecular interactions. The determination of the precise crystal structure of this compound is a critical next step and will be invaluable for understanding its structure-activity relationship (SAR) and for enabling rational drug design.

References

- Al-Omaily, J., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.

- Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.

- PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.

- PubChemLite. (n.d.). 1-(tert-butyl)-1h-pyrazol-4-amine.

- Fujisawa, K., Sugihara, S., & Tiekink, E. R. T. (2025, March 7). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. ResearchGate.

- Insuasty, A., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PMC.

- ProQuest. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

- MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

- Impact Analytical. (n.d.). Thermal Analysis Techniques.

- ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.

- Chemos GmbH & Co.KG. (n.d.). This compound.

- PubChem. (n.d.). 2-[4-[[4-[(3-{tert}-butyl-1{H}-pyrazol-5-yl)amino]pyrimidin-2-yl]amino]phenyl]ethanenitrile.

- MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. acdlabs.com [acdlabs.com]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - 1-(tert-butyl)-1h-pyrazol-4-amine (C7H13N3) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. 1258640-05-9 Cas No. | this compound hydrochloride | Apollo [store.apolloscientific.co.uk]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Pyrazole Scaffold: A Journey from Serendipitous Discovery to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its journey, spanning over a century, is a compelling narrative of serendipitous discovery, synthetic ingenuity, and the evolution of rational drug design. This technical guide provides a comprehensive exploration of the discovery and history of substituted pyrazoles, from their initial synthesis to their contemporary role in blockbuster pharmaceuticals. We will delve into the foundational synthetic methodologies, with a particular focus on the seminal Knorr pyrazole synthesis, and trace the development of key therapeutic agents. This guide is intended to provide researchers and drug development professionals with a deep understanding of the historical context and synthetic underpinnings that continue to make substituted pyrazoles a fertile ground for innovation.

The Dawn of Pyrazoles: A Fortuitous Discovery

The history of pyrazoles begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, while attempting to synthesize a quinoline derivative, Knorr serendipitously discovered a new class of compounds through the condensation of ethyl acetoacetate with phenylhydrazine.[4] This reaction did not yield the expected product but instead produced a pyrazolone derivative, which he named Antipyrine.[4] This marked the first synthesis of a substituted pyrazole derivative and laid the groundwork for a new field of heterocyclic chemistry.[5][6][7] The parent pyrazole was first synthesized by Buchner in 1889.[8]

Antipyrine quickly gained prominence as a potent antipyretic and analgesic, becoming one of the most widely used drugs worldwide until the rise of aspirin.[4][9] This early success underscored the therapeutic potential of the pyrazole scaffold and spurred further investigation into its synthesis and derivatives.

Foundational Synthetic Methodologies: The Knorr Pyrazole Synthesis

The reaction discovered by Knorr, now famously known as the Knorr pyrazole synthesis , remains a cornerstone for the preparation of pyrazoles and their derivatives.[10][11][12] It involves the condensation of a β-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative, typically in the presence of an acid catalyst.[11][13][14]

The versatility of the Knorr synthesis lies in the accessibility of the starting materials and the ability to introduce a wide range of substituents onto the pyrazole ring by varying the dicarbonyl compound and the hydrazine. This allows for the systematic exploration of structure-activity relationships (SAR), a fundamental concept in drug discovery.

Mechanism of the Knorr Pyrazole Synthesis